Home > Products > Screening Compounds P42967 > 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one -

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-8330570
CAS Number:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in pharmacology. This compound is classified as a quinolone derivative, characterized by its bicyclic structure which includes a quinoline core and a hydroxyl group at the 7-position. The compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic agents.

Source

The primary source of 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is through synthetic methods that utilize readily available starting materials. For instance, one method involves the esterification of resorcinol with 3-chloropropionyl chloride followed by intramolecular Friedel-Crafts alkylation and subsequent aminolysis . This approach highlights the compound's accessibility for further chemical modifications and applications in drug development.

Classification

This compound falls under the category of dihydroquinolinones, which are recognized for their diverse biological activities. It is specifically classified as a hydroxyquinolinone, indicating the presence of both a hydroxyl group and a quinolone structure. Its structural features contribute to its reactivity and potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has been achieved through several methods:

  1. Esterification: Starting with resorcinol, it undergoes esterification with 3-chloropropionyl chloride under alkaline conditions to form (3-hydroxyphenyl)-3-chloropropionate.
  2. Friedel-Crafts Alkylation: This intermediate is subjected to an intramolecular Friedel-Crafts reaction using anhydrous aluminum trichloride as a catalyst, leading to the formation of 7-hydroxychroman-2-one.
  3. Aminolysis: Finally, aminolysis of the chroman derivative in an alcohol solvent (such as methanol or ethanol) introduces the amine functionality necessary for achieving the target compound .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one consists of a fused bicyclic system featuring:

  • A quinoline ring system.
  • A hydroxyl group at the 7-position.
  • Two methyl groups at the 4-position.

This configuration contributes to its unique chemical properties and biological activities.

Data

The molecular formula for this compound is C12H13NOC_{12}H_{13}NO, with a molecular weight of approximately 201.24 g/mol. The compound exhibits specific spectral characteristics that can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one participates in various chemical reactions due to its functional groups:

  1. Alkylation Reactions: The hydroxyl group can undergo alkylation to form derivatives with enhanced biological activity.
  2. Acetylcholinesterase Inhibition: Studies have shown that derivatives of this compound can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Technical Details

The versatility of this compound allows it to serve as a precursor for synthesizing more complex molecules through various organic transformations such as oxidation and substitution reactions.

Mechanism of Action

Process

The mechanism by which 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exerts its biological effects involves:

  1. Binding Affinity: The compound's structure allows it to interact effectively with biological targets, such as enzymes involved in neurotransmission.
  2. Inhibition Pathways: The inhibition of acetylcholinesterase disrupts the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts, which may enhance cognitive functions .

Data

Quantitative studies have demonstrated that certain derivatives exhibit significant binding affinities comparable to established inhibitors in pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically appears as a yellow solid with moderate solubility in organic solvents like methanol and ethanol.

Chemical Properties

The compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further modifications that enhance its pharmacological properties.

Applications

Scientific Uses

This compound has several important applications in scientific research:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing antipsychotic medications like aripiprazole.
  2. Neuropharmacology: Due to its ability to inhibit acetylcholinesterase, it is being explored for potential therapeutic roles in treating Alzheimer's disease and other cognitive disorders .
  3. Chemical Biology: Its structural features make it a valuable scaffold for developing new compounds with targeted biological activities.
Introduction to the Pharmacological Significance of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Historical Context and Emergence in Medicinal Chemistry

The development of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is rooted in the rich history of quinolinone chemistry. Early quinolone antibiotics like nalidixic acid (1960s) demonstrated the therapeutic potential of this core scaffold but faced challenges with bacterial resistance and pharmacokinetic limitations. The structural evolution towards partially saturated variants, such as dihydroquinolinones, aimed to enhance target affinity and physicochemical properties [4] [9].

The specific introduction of the 4,4-dimethyl moiety represents a strategic innovation to restrict conformational flexibility and influence ring puckering, potentially enhancing binding pocket complementarity in biological targets. Concurrently, the 7-hydroxy group was incorporated to mimic phenolic pharmacophores found in natural products and tyrosine kinase inhibitors, facilitating hydrogen bonding with target proteins [2] [10]. Synthetic access to this compound relies on classical cyclization strategies:

  • Conrad-Limpach-Knorr Methodology: Involving condensation of appropriately substituted anilines (e.g., 4-aminophenol) with β-ketoesters like ethyl 3,3-dimethylacetoacetate, followed by high-temperature cyclization [4].
  • PPA-Catalyzed Cyclocondensation: Utilizing polyphosphoric acid (PPA) to facilitate intramolecular acylation of 4-(4-hydroxyphenyl)-4-methylpentanoic acid precursors [7].

Table 1: Key Synthetic Routes to 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

MethodStarting MaterialsKey ConditionsAdvantages/Limitations
Conrad-Limpach-Knorr4-Aminophenol + Ethyl 3,3-dimethylacetoacetateHigh temp. (>200°C), SolventlessHigh yield potential; Harsh conditions may limit functional group tolerance
PPA Cyclization4-(4-Hydroxyphenyl)-4-methylpentanoic acidPPA, 100-120°C, 30-60 minMilder than acid-catalyzed fusion; Requires acid-stable precursors
Gould-Jacobs ModificationEthyl (4-aminophenoxy)acetate + DMAD*Microwave, DMF, BaseFaster, higher-yielding; May require protecting groups for phenol

*DMAD = Dimethyl acetylenedicarboxylate [4] [7] [9].

Structural Classification Within the Dihydroquinolinone Family

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Molecular Formula: C₁₁H₁₃NO₂; MW: 191.23 g/mol) belongs to the 3,4-dihydro-2-quinolone subclass, distinct from fully aromatic quinolones and 4-quinolones. Its structure features:

  • A partially saturated bicyclic system with a non-planar, puckered cyclohexanone-like ring fused to an aromatic benzene ring.
  • Geminal dimethyl substitution at C4, locking the conformation and imparting significant steric bulk near the carbonyl, potentially influencing lactam tautomerism and hydrogen-bonding capacity.
  • A phenolic hydroxyl group at C7 (pKa ~9.6), enabling pH-dependent solubility, chelation, and participation in key hydrogen-bonding interactions with biological targets [2] [5] [6].

Table 2: Structural Comparison of Key Dihydroquinolinone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightKey SubstituentsStructural Features
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one156937-40-5C₁₁H₁₃NO₂191.237-OH, 4,4-(CH₃)₂Sterically constrained C4, Phenolic OH
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Carbostyril 124)22246-18-0C₉H₉NO₂163.177-OHFlexible C4, Phenolic OH
6-Hydroxy-3,4-dihydroquinolin-2(1H)-oneNot ProvidedC₉H₉NO₂163.176-OHFlexible C4, Meta-positioned phenolic OH
3,4-Dihydro-1H-quinolin-2-one (Base scaffold)3738-80-1C₉H₉NO147.17NoneFlexible, unsubstituted core

Spectroscopic characterization confirms the lactam carbonyl stretching frequency at ~1650-1680 cm⁻¹ (IR) and characteristic NMR shifts: carbonyl carbon at δ ~175-178 ppm (¹³C), C4 methyl protons as a singlet near δ 1.30 ppm (¹H), and aromatic protons indicative of para-substitution (e.g., doublets for H5/H6 and H8) [2] [5] [6]. The crystal structure of related dihydronaphthalenones suggests the gem-dimethyl groups induce significant non-planarity between the saturated ring and the aromatic system, a feature potentially crucial for binding specific protein pockets [7].

Role in Modern Drug Discovery Paradigms

This compound serves as a versatile multifunctional building block in rational drug design, primarily leveraged for its potential to inhibit disease-relevant enzymes and pathways:

  • VEGFR2 Kinase Inhibition for Anti-Angiogenesis:Molecular docking studies position the 7-hydroxy-4,4-dimethyl analog favorably within the ATP-binding site of VEGFR2 kinase. The phenolic oxygen forms critical hydrogen bonds with key residues (e.g., Glu885, Asp1046), while the dimethyl-substituted ring occupies a hydrophobic pocket (e.g., Leu840, Val848). This interaction profile mimics established TKIs like sorafenib but with potentially improved physicochemical properties for CNS penetration. Analogues derived from this core demonstrate potent inhibition of VEGF-induced endothelial cell proliferation and significant anti-proliferative effects in glioblastoma (GBM) cell lines (U87-MG, U138-MG), with IC₅₀ values often significantly lower than temozolomide (e.g., compound 4m: IC₅₀ = 4.20 μM) [10].

  • Bcl-2 Family Protein Modulation:Structural analogs, particularly those incorporating hydrophobic extensions, show promise as inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-xL. The dimethyl-substituted core provides a rigid hydrophobic platform mimicking native BH3 domain interactions, while the 7-OH group allows for further derivatization (e.g., etherification, sulfonation) to enhance affinity or solubility. In silico studies suggest binding affinities (Kᵢ) in the low micromolar range for optimized derivatives [7].

  • Antimicrobial & Antiparasitic Scaffold Development:While less prominent than its anticancer applications, the core structure serves as a starting point for novel anti-infectives. Hybridization strategies link the 7-OH position (via ether or ester linkages) to known antimicrobial pharmacophores (e.g., azoles, fluoroquinolones), leveraging the potential for enhanced membrane penetration conferred by the dimethyl group's lipophilicity. Preliminary screening against resistant bacterial strains and Plasmodium species shows promising activity (MICs 2-16 μg/mL for select hybrids) [4] [9].

Table 3: Impact of Substituents on Biological Activity of Dihydroquinolinone Core (Selected Examples)

Core StructureR⁷ SubstituentKey Biological ActivityPotency (e.g., IC₅₀, Kᵢ)Proposed Mechanism/Target
7-Hydroxy-4,4-dimethyl- (Core)OHModerate VEGFR2 inhibition~15-25 μM (docking score)ATP-binding site competitor
Derivative 4m [10]O-CH₂-C(O)-NH-N=CH-PyridylHigh Anti-GBM activity4.20 μM (U87-MG)VEGFR2 / STAT3 inhibition
Derivative 4u [10]O-CH₂-C(O)-NH-N=CH-ThienylAnti-proliferative (GBM)7.96 μM (U87-MG)VEGFR2 inhibition, Apoptosis induction
Derivative (Bcl-2 Inhibitor) [7]O-CH₂-COOHBcl-2/Bcl-xL bindingKᵢ ~ 8.5 μM (Bcl-2)Disruption of Bcl-2/Bax interaction

The compound's drug-like properties (cLogP ~2.1, TPSA ~46 Ų, HBD=2, HBA=3) suggest favorable permeability and potential for BBB penetration, a critical factor for CNS targets like GBM. Computational ADME predictions indicate moderate aqueous solubility (LogS ~ -3.8) suitable for oral formulation and low predicted CYP450 inhibition risk [10]. Its primary value lies as a synthetic intermediate for generating diverse libraries via:

  • Etherification/Alkylation: Modification of the 7-OH group (e.g., with alkyl halides, epoxides, or 2-haloacetates).
  • Ring Functionalization: Electrophilic substitution (e.g., halogenation, nitration) on the aromatic ring.
  • Lactam Modification: Reduction, alkylation, or conversion to thiolactams [2] [10].

Properties

Product Name

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

7-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-5-7(13)3-4-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14)

InChI Key

AICSSMKCSJXOOC-UHFFFAOYSA-N

SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)O)C

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.